N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are widely studied for their potential therapeutic applications, including antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of N5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of the pyrazole derivative with nitrile oxides or amidoximes under suitable conditions to form the oxadiazole ring.
Chemical Reactions Analysis
N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the parasite Leishmania, leading to the disruption of essential metabolic processes . The compound also exhibits antimalarial activity by interfering with the life cycle of the Plasmodium parasite .
Comparison with Similar Compounds
N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
(2,6-Dimethylmorpholino) (1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: This compound also exhibits significant pharmacological activities.
Imidazole derivatives: These compounds are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties.
Indole derivatives: Indole compounds are widely studied for their diverse biological and clinical applications.
N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a pyrazole and oxadiazole ring, which contributes to its potent antileishmanial and antimalarial activities .
Properties
Molecular Formula |
C15H14FN5O2 |
---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H14FN5O2/c1-9-11(8-18-21(9)2)7-17-14(22)15-19-13(20-23-15)10-3-5-12(16)6-4-10/h3-6,8H,7H2,1-2H3,(H,17,22) |
InChI Key |
GSFJNXYQFXJHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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